3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
5-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-22(29)27(18-10-3-2-4-11-18)21(24-25)17-9-7-13-26(15-17)20(28)14-16-8-5-6-12-19(16)23/h2-6,8,10-12,17H,7,9,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADUHVFNBMJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a triazole ring fused with a piperidine moiety and a chlorophenyl acetyl group. This unique arrangement is believed to contribute to its biological properties.
Structural Formula
Antifungal Activity
Research indicates that triazole derivatives are significant in antifungal applications. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes.
Key Findings:
- Mechanism of Action: The compound disrupts fungal cell membrane integrity by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
- Efficacy: Studies have shown that compounds with similar structures exhibit potent antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The compound also exhibits promising anticancer properties. Recent studies have focused on its cytotoxic effects against several cancer cell lines.
Case Studies:
- In vitro Studies: The compound demonstrated significant cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values of 27.3 µM and 6.2 µM respectively .
- Mechanism of Action: The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of tumor growth factor signaling .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and piperidine moiety can significantly influence biological activity:
| Modification | Biological Impact |
|---|---|
| Chlorine Substitution | Enhances antifungal potency |
| Methyl Group on Triazole | Increases anticancer activity |
| Piperidine Ring Modifications | Alters receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
